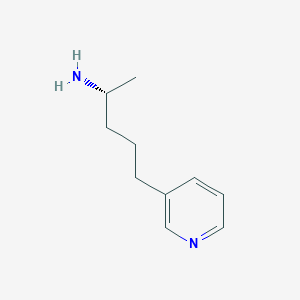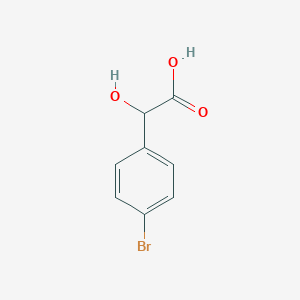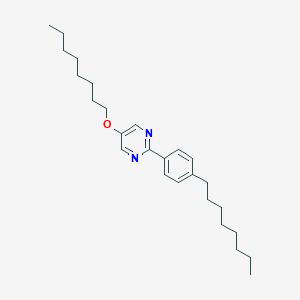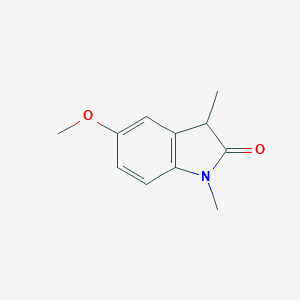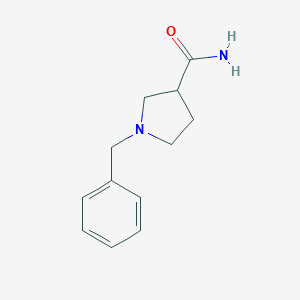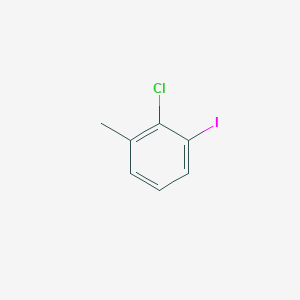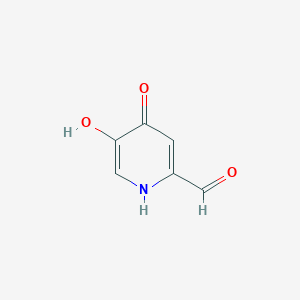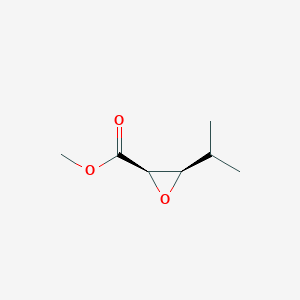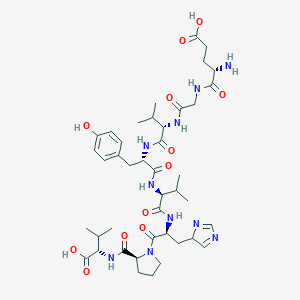
Angiotensin II antipeptide
Descripción general
Descripción
Angiotensin II antipeptide is a peptide and inverse agonist of the angiotensin II receptor type 1. It is encoded by mRNA complementary to that encoding angiotensin II itself . Angiotensin II is a central component of the renin-angiotensin system, which regulates blood pressure and fluid balance in the body .
Mecanismo De Acción
Target of Action
Angiotensin II antipeptide primarily targets the Angiotensin II receptor type 1 (AT1R) and type 2 (AT2R) . These are two G-protein coupled receptors that mediate most biological functions of the octapeptide Angiotensin II (Ang II) . The direct action of Angiotensin II on surrounding vessel walls is facilitated by binding to the AT-1 on vascular smooth muscle cells .
Mode of Action
The interaction of this compound with its targets results in a series of changes. Binding to the AT-1 receptor stimulates Ca2+/calmodulin-dependent phosphorylation of myosin, causing smooth muscle contraction that results in vasoconstriction .
Pharmacokinetics
The pharmacokinetics of this compound differ in terms of oral bioavailability, rate of absorption, metabolism, and route and rate of elimination . Both losartan potassium and candesartan cilexetil are prodrugs; however, losartan is partially converted into EXP3174 in the liver, whereas candesartan cilexetil is converted completely into candesartan during gastrointestinal absorption .
Result of Action
The molecular and cellular effects of this compound’s action are vast and complex. For instance, Angiotensin II acts on the adrenal cortex, causing it to release aldosterone, a hormone that causes the kidneys to retain sodium and lose potassium . Delaying treatment in pregnant women with hypotension associated with septic or other distributive shock is likely to increase the risk of maternal and fetal morbidity and mortality .
Action Environment
The action, efficacy, and stability of this compound are influenced by various environmental factors. For instance, AT2R is upregulated upon tissue damage and its activation by selective AT2R agonists has become a promising approach in the search for new classes of pharmaceutical agents . The role of Ang II at the periphery and in the central nervous system is vast and complex .
Análisis Bioquímico
Biochemical Properties
Angiotensin II interacts with various enzymes, proteins, and other biomolecules. It is involved in the conversion power of heart membranes, which decreases with treatments such as solubilization and dialysis . The activity measured in the presence of captopril, representing the non-ACE conversion activity, presumably chymase, drops significantly after dialysis and solubilization .
Cellular Effects
Angiotensin II has a tonic effect on vascular smooth muscle cells . It stimulates aldosterone secretion from the adrenals and promotes sodium reabsorption through renal tubular cells . It also has a significant impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Angiotensin II involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, contributing to the regulation of cardiovascular function both in physiology and pathology .
Temporal Effects in Laboratory Settings
The effects of Angiotensin II change over time in laboratory settings. The total generation of Angiotensin II without the addition of inhibitors drops significantly after dialysis and solubilization . This indicates the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies .
Metabolic Pathways
Angiotensin II is involved in several metabolic pathways. It interacts with various enzymes or cofactors, affecting metabolic flux or metabolite levels
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of angiotensin II antipeptide involves solid-phase peptide synthesis, a method commonly used for the production of peptides. This process includes the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically involve the use of protecting groups to prevent unwanted side reactions and coupling reagents to facilitate the formation of peptide bonds .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and consistency. The process includes purification steps such as high-performance liquid chromatography to ensure the final product’s purity .
Análisis De Reacciones Químicas
Types of Reactions: Angiotensin II antipeptide undergoes various chemical reactions, including:
Oxidation: This reaction can occur at specific amino acid residues, such as methionine, leading to the formation of sulfoxides.
Reduction: Reduction reactions can reverse oxidation, restoring the original peptide structure.
Substitution: Amino acid residues in the peptide can be substituted to create analogs with different properties.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide and other peroxides are commonly used.
Reducing Agents: Dithiothreitol and other thiol-based reagents are used for reduction.
Substitution Reagents: Various amino acid derivatives are used for substitution reactions.
Major Products Formed: The major products formed from these reactions include oxidized peptides, reduced peptides, and peptide analogs with substituted amino acids .
Aplicaciones Científicas De Investigación
Angiotensin II antipeptide has numerous applications in scientific research:
Chemistry: It is used to study peptide synthesis and modification techniques.
Biology: It serves as a tool to investigate the renin-angiotensin system and its role in physiological processes.
Medicine: It is explored for its potential therapeutic effects in conditions such as hypertension and cardiovascular diseases.
Industry: It is used in the development of peptide-based drugs and diagnostic tools
Comparación Con Compuestos Similares
Angiotensin II: The primary ligand for the angiotensin II receptor type 1, responsible for vasoconstriction and aldosterone secretion.
Angiotensin II receptor blockers: These compounds, such as losartan, block the action of angiotensin II at its receptor, similar to angiotensin II antipeptide.
Uniqueness: this compound is unique in its ability to act as an inverse agonist, not just blocking the receptor but also reducing its basal activity. This property distinguishes it from other angiotensin II receptor blockers, which primarily act as antagonists .
Propiedades
IUPAC Name |
(4S)-4-amino-5-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(1S)-1-carboxy-2-methylpropyl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H62N10O12/c1-21(2)33(49-31(54)19-45-36(57)27(43)13-14-32(55)56)39(60)47-28(16-24-9-11-26(53)12-10-24)37(58)50-34(22(3)4)40(61)48-29(17-25-18-44-20-46-25)41(62)52-15-7-8-30(52)38(59)51-35(23(5)6)42(63)64/h9-12,18,20-23,27-30,33-35,53H,7-8,13-17,19,43H2,1-6H3,(H,44,46)(H,45,57)(H,47,60)(H,48,61)(H,49,54)(H,50,58)(H,51,59)(H,55,56)(H,63,64)/t27-,28-,29-,30-,33-,34-,35-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXABETWMMHYVGQ-VVTGJMFJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)C)C(=O)NC(CC2=CN=CN2)C(=O)N3CCCC3C(=O)NC(C(C)C)C(=O)O)NC(=O)CNC(=O)C(CCC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N3CCC[C@H]3C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)CNC(=O)[C@H](CCC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H62N10O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
899.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary effect of Angiotensin II Antipeptide on human peripheral blood mononuclear cells (PBMCs)?
A: Research suggests that this compound, in contrast to peptide antibiotics like Nigericin and Valinomycin, does not significantly suppress the proliferation of mitogen-stimulated human PBMCs. [] This indicates a lack of strong immunosuppressive effects compared to the aforementioned antibiotics.
Q2: Can you elaborate on any other biological activities associated with this compound explored in the provided research?
A: While one study focused on the impact of various peptides, including this compound, on PBMC proliferation, it primarily highlighted the potent immunosuppressive effects of certain peptide antibiotics. [] The research did not delve deeper into specific biological activities of this compound.
Q3: Has this compound been investigated for applications beyond immunology, such as analytical chemistry?
A: Yes, research indicates that this compound has been explored as a model analyte in electromembrane extraction studies. [] This research specifically focused on selective extraction based on the isoelectric point, highlighting potential applications in analytical separation techniques.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



